molecular formula C13H13ClN2O2 B4196897 ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate hydrochloride

ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate hydrochloride

Cat. No. B4196897
M. Wt: 264.71 g/mol
InChI Key: IPPQQJLXSKBVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely distributed in nature. Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate hydrochloride has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate hydrochloride is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. The anti-inflammatory activity of the compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The antifungal activity of the compound is believed to be due to its ability to disrupt the fungal cell membrane.
Biochemical and Physiological Effects:
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate hydrochloride has been shown to have various biochemical and physiological effects. Studies have reported that the compound can induce DNA damage and inhibit DNA synthesis. It has also been reported to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. The compound has been shown to have low toxicity and does not exhibit significant adverse effects on normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate hydrochloride in lab experiments include its high purity, low toxicity, and potential therapeutic applications. However, the limitations of using the compound include its limited solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the study of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate hydrochloride. One direction is to further investigate its mechanism of action and identify potential molecular targets for its therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo. Additionally, the development of novel synthetic methods to improve the yield and purity of the compound is also an area of future research.

Scientific Research Applications

Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate hydrochloride has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antifungal activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to exhibit antifungal activity against various fungal strains.

properties

IUPAC Name

ethyl 1-(cyanomethyl)indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.ClH/c1-2-17-13(16)12-9-10-5-3-4-6-11(10)15(12)8-7-14;/h3-6,9H,2,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPQQJLXSKBVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(cyanomethyl)indole-2-carboxylate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate hydrochloride
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ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate hydrochloride

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